Ferric Ferrocyanide

Description

Prussian blue is described as a deep blue pigment that is produced when the oxidation of ferrous ferrocyanide salts occurs. It contains ferric hexacyanoferrate(II) in a cubic lattice crystal structure. It is insoluble in water but also tends to form a colloid thus can exist in either colloidal or water-soluble form, and an insoluble form. It is orally administered for clinical purposes to be used as an antidote for certain kinds of heavy metal poisoning, such as thallium and radioactive isotopes of caesium. Prussian blue is included in the World Health Organization Model List of Essential Medicines as a specific antidote used in poisonings to provide symptomatic and supportive treatment. It was also administered in individuals exposed to 137-Cs+ during Goiânia accident, one of the worst radioactive contamination incidents that occured in Brazil, 1983.

Ferric ferrocyanide is a Decorporation Agent. The mechanism of action of ferric ferrocyanide is as an Ion Exchange Activity, and Chelating Activity.

Ferric Ferrocyanide is a chelating agent with strong binding affinity for thallium, cesium, and other ions. Ferric hexacyanoferrate is used for the treatment of acute and chronic thallium and cesium poisoning. This agent is not absorbed in the gastrointestinal tract and it chelates thallium or cesium ion in the intestines. The resulting complex is eliminated via the feces.

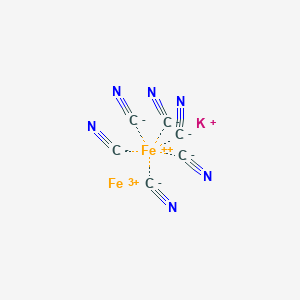

Ferric hexacyanoferrate is a chemical compound of cyanide.

antidote to thallium poisoning; RN given refers to Fe(+3)[3:4] salt; structure

Properties

IUPAC Name |

iron(2+);iron(3+);octadecacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/18CN.7Fe/c18*1-2;;;;;;;/q18*-1;3*+2;4*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYOBGZUOMKFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4[Fe(CN)6]3, C18Fe7N18 | |

| Record name | Prussian blue | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Prussian_blue | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple solid; Mostly soluble in water (6 g/L); [Merck Index] Deep blue powder; [MSDSonline] | |

| Record name | Ferric ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Mostly insoluble in hot or cold water. 6 mg/mL at 25 deg C | |

| Record name | Prussian blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14038-43-8 | |

| Record name | Prussian blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prussian blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Prussian Blue Analogues

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core techniques and methodologies employed in the crystallographic analysis of Prussian Blue analogues (PBAs). It details the fundamental structural characteristics of these compounds, outlines experimental protocols for key analytical methods, and presents structural data for representative examples.

Introduction to Prussian Blue Analogues

Prussian Blue analogues are a class of coordination polymers with the general formula AₓM¹[M²(CN)₆]ᵧ·zH₂O, where 'A' is typically an alkali or alkaline earth cation, M¹ and M² are transition metal ions, and 'y' represents the fraction of [M²(CN)₆] units present, indicating potential vacancies.[1][2] The structure consists of a robust three-dimensional framework built from M¹-N≡C-M² linkages.[3][4] This framework creates large interstitial voids that can host guest species, including alkali ions and water molecules.[5][6]

The precise crystal structure—including lattice parameters, the presence of vacancies, water content, and structural distortions—is intrinsically linked to the material's functional properties. These properties are critical for applications ranging from ion batteries and electrocatalysts to potential biomedical uses.[4][7][8] Therefore, a thorough structural analysis is paramount for understanding and optimizing PBA performance.

Fundamental Crystal Structure

The idealized structure of a Prussian Blue analogue is a face-centered cubic (FCC) lattice belonging to the Fm-3m space group.[2] In this framework, the M¹ and M² transition metals are octahedrally coordinated by the nitrogen and carbon atoms of the cyanide ligands, respectively.[9]

However, significant deviations from this ideal structure are common and introduce a layer of complexity. Key structural variations include:

-

Vacancies: A deficiency of [M²(CN)₆]⁴⁻ moieties (y < 1) is common, creating large pores and leaving some M¹ sites coordinated by water molecules instead of cyanide ligands.[1][8]

-

Water Content: PBAs can contain two types of water molecules: coordinated water bound to M¹ sites at vacancy locations, and interstitial or "zeolitic" water residing in the framework's channels.[5][10]

-

Structural Distortions: Depending on the nature of the transition metals and the concentration of intercalated ions, the cubic structure can distort to lower symmetry crystal systems, such as rhombohedral, monoclinic, or tetragonal, often driven by phenomena like the Jahn-Teller effect.[2][11]

Experimental Protocols for Structural Analysis

A multi-technique approach is often necessary to fully elucidate the complex crystal structures of PBAs. The primary methods employed are X-ray diffraction and neutron diffraction.

X-ray diffraction is the most common technique for analyzing the crystal structure of PBAs. It can be performed on single crystals or polycrystalline powders.

A. Single-Crystal X-ray Diffraction

This technique provides the most detailed and unambiguous structural information when suitable single crystals can be grown.

-

Methodology:

-

Crystal Selection: A high-quality single crystal (typically < 0.5 mm) free of cracks and defects is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected data are used to determine the unit cell dimensions and space group. The atomic positions are then determined (ab initio or using direct methods) and refined to achieve the best fit between the observed and calculated diffraction patterns.

-

B. Powder X-ray Diffraction (PXRD)

PXRD is indispensable for routine phase identification, determining lattice parameters, and analyzing materials that cannot be synthesized as large single crystals.

-

Methodology:

-

Sample Preparation: A small amount of the PBA material is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted on a flat sample holder.

-

Instrument Setup: A powder diffractometer with a known X-ray source (most commonly Cu Kα) is used. Typical operating parameters are a voltage of 40 kV and a current of 30 mA.

-

Data Collection: The diffraction pattern is recorded over a specific angular range (e.g., 5-80° in 2θ) with a defined step size (e.g., 0.02°).

-

Data Analysis (Rietveld Refinement): The entire experimental diffraction pattern is fitted to a calculated profile based on a structural model. This powerful analysis technique allows for the refinement of lattice parameters, atomic positions, site occupancies, and other structural details.[3][12]

-

Neutron diffraction is a powerful complementary technique to XRD, offering unique advantages for PBA analysis.

-

Key Advantages:

-

Locating Light Atoms: Neutrons are highly sensitive to light elements, making this method ideal for precisely locating hydrogen atoms in water molecules or distinguishing between carbon and nitrogen.[10][13]

-

Distinguishing Similar Elements: Unlike X-rays, whose scattering power is proportional to the atomic number, neutron scattering cross-sections vary non-monotonically across the periodic table. This allows for clear differentiation between adjacent transition metals like manganese and iron, which is very difficult with XRD.[12]

-

Magnetic Structure: Neutrons possess a magnetic moment, making neutron diffraction the primary tool for determining the magnetic ordering in PBA-based molecular magnets.

-

-

Methodology:

-

Neutron Source: The experiment requires a high-flux neutron source, such as a nuclear reactor or a spallation source.

-

Sample Preparation: A larger sample size (typically several hundred milligrams to grams) of the PBA powder is required compared to XRD. The sample is loaded into a sample can (e.g., made of vanadium, which is nearly transparent to neutrons).

-

Data Collection: The sample is placed in the neutron beam. Data are often collected at very low temperatures (e.g., 1.5 K) using a cryostat to study ground-state properties.[12] A monochromatic neutron beam of a specific wavelength (e.g., 1.886 Å) is used.[12]

-

Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement, similar to PXRD, to extract detailed structural and magnetic information.[13]

-

Data Presentation: Crystallographic Data

The following tables summarize typical experimental parameters and resulting structural data for selected Prussian Blue analogues.

Table 1: Typical Experimental Parameters for Diffraction Studies of PBAs

| Parameter | Powder X-ray Diffraction (PXRD) | Neutron Powder Diffraction (NPD) |

| Radiation Source | Cu Kα (λ ≈ 1.54 Å) or Mo Kα (λ ≈ 0.71 Å) X-ray tube | Nuclear Reactor or Spallation Source |

| Typical Wavelength | 1.5406 Å | 1.5 - 2.5 Å |

| Sample Amount | Milligrams | Grams |

| Typical 2θ Range | 5° - 80° | 5° - 160° |

| Analysis Method | Phase ID, Lattice Parameter Determination, Rietveld Refinement | Rietveld Refinement for Structural and Magnetic Structures |

| Primary Application | Routine characterization, phase purity, lattice parameters. | Locating light atoms (H), distinguishing M¹/M², magnetic ordering.[12][13] |

Table 2: Representative Crystallographic Data for Various Prussian Blue Analogues

| Compound Formula | Crystal System | Space Group | Lattice Parameter a (Å) | Reference(s) |

| Fe₄[Fe(CN)₆]₃·14H₂O (Prussian Blue) | Cubic | Fm-3m | 10.166 | [5] |

| K₀.₁₄Cu₁.₄₃[Fe(CN)₆]·6H₂O | Cubic | Fm-3m | 10.01 | [3] |

| K₀.₁₂Ni₁.₄₄[Fe(CN)₆]·6H₂O | Cubic | Fm-3m | 10.04 | [3] |

| K₀.₂₁Mn₁.₃₉[Fe(CN)₆]·4H₂O | Cubic | Fm-3m | 10.31 | [3] |

| Co₁.₅₀[Fe(CN)₆]·3H₂O | Cubic | Fm-3m | 10.15 | [3] |

| Mn(II)₃[Mn(III)(CN)₆]₂·zH₂O (z≈12-16) | Cubic | Fm-3m | 10.539(1) | [12] |

| NH₄Fe[Fe(CN)₆]·xH₂O | Cubic | Fm-3m | 10.232(1) |

Note: Lattice parameters can vary slightly depending on the exact stoichiometry, hydration level, and synthesis method.

Visualization of the Analytical Workflow

The logical process for a comprehensive crystal structure analysis of a new Prussian Blue analogue can be visualized as a sequential workflow, starting from synthesis and culminating in a refined structural model.

Workflow for the crystal structure analysis of Prussian Blue analogues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prussian Blue Analogues Based on 3d-Metals as Cathode Materials for Magnesium Ion Batteries [mdpi.com]

- 4. Prussian blue and its analogues as functional template materials: control of derived structure compositions and morphologies - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09501G [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Prussian Blue Analogs for Rechargeable Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Electronic Properties of Ferric Ferrocyanide Thin Films

An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of the synthesis, electronic properties, and characterization of ferric ferrocyanide thin films, commonly known as Prussian Blue. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the unique electrochemical and optical characteristics of this inorganic coordination polymer.

Introduction

Ferric ferrocyanide, or Prussian Blue (PB), is a mixed-valence hexacyanoferrate complex with the general formula Fe₄[Fe(CN)₆]₃.[1] Its robust crystal structure, intense blue color, and fascinating electrochemical behavior have made it a subject of extensive research.[2][3] In thin film form, PB exhibits pronounced electrochromism, the ability to change color in response to an electrical potential, making it a promising material for applications such as smart windows, displays, and sensors.[2][4] Understanding the fundamental electronic properties of these thin films is crucial for the advancement of these technologies. This guide will delve into the synthesis methods, key electronic characteristics, and the experimental protocols used to investigate these properties.

Synthesis of Ferric Ferrocyanide Thin Films

The most common method for preparing high-quality ferric ferrocyanide thin films is through electrochemical deposition. This technique allows for precise control over the film thickness and morphology.[1][5]

Electrochemical Deposition Workflow

The electrochemical deposition process involves the reduction of ferricyanide to ferrocyanide at the electrode surface, which then reacts with ferric ions in the solution to form an insoluble PB film.

Caption: Workflow for the electrochemical deposition of ferric ferrocyanide thin films.

Electronic Properties of Ferric Ferrocyanide Thin Films

The electronic properties of ferric ferrocyanide thin films are dominated by the intervalence charge transfer between the Fe(II) and Fe(III) centers, which is responsible for its intense blue color.

Quantitative Data Summary

The following table summarizes key electronic and optical properties of ferric ferrocyanide thin films reported in the literature.

| Property | Typical Value(s) | Measurement Technique(s) | Reference(s) |

| Band Gap (Eg) | 1.30 - 2.12 eV | UV-Vis Spectroscopy, DFT Calculations | [5][6] |

| Electrical Conductivity | Varies with oxidation state | Four-Point Probe, Impedance Spectroscopy | [7] |

| Redox Potentials (vs. Ag/AgCl) | Epc ≈ 0.1 V, Epa ≈ 0.3 V | Cyclic Voltammetry | [8] |

| UV-Vis Absorption Maxima | ~700 nm | UV-Vis Spectroscopy | [9][10][11] |

Electrochromic Switching

The electrochromic behavior of Prussian Blue is a key feature, allowing for reversible color changes between blue (Prussian Blue), colorless (Prussian White), and yellow/green (Prussian Yellow/Berlin Green).[12] This switching is achieved by the electrochemical reduction and oxidation of the iron centers within the film.

Caption: Electrochemical switching mechanism of ferric ferrocyanide (Prussian Blue).[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to synthesize and characterize ferric ferrocyanide thin films.

Preparation of Ferric Ferrocyanide Thin Films by Electrochemical Deposition

This protocol is adapted from established methods for the galvanostatic deposition of Prussian Blue films.[13][14]

Materials:

-

Working Electrode: Indium Tin Oxide (ITO) coated glass slide

-

Counter Electrode: Platinum wire or foil

-

Reference Electrode: Ag/AgCl electrode

-

Precursor Solution:

-

0.05 M Ferric Chloride (FeCl₃) in 0.01 M HCl

-

0.05 M Potassium Ferricyanide (K₃[Fe(CN)₆]) in 0.01 M HCl

-

-

Electrolyte for characterization: 1.0 M Potassium Chloride (KCl) in 0.01 M HCl

Procedure:

-

Clean the ITO substrate sequentially with detergent, deionized water, and isopropanol in an ultrasonic bath for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Prepare the deposition solution by mixing equal volumes of the FeCl₃ and K₃[Fe(CN)₆] solutions immediately before use.

-

Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

-

Immerse the electrodes in the freshly prepared deposition solution.

-

Apply a constant cathodic current density of 40 µA/cm² for a duration of 60-180 seconds using a potentiostat/galvanostat. The deposition time will determine the film thickness.[14]

-

After deposition, rinse the film thoroughly with deionized water and dry it in a gentle stream of nitrogen.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of the ferric ferrocyanide thin film.[15][16][17]

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode cell as described in section 4.1.

-

Electrolyte: 1.0 M KCl in 0.01 M HCl

Procedure:

-

Place the ferric ferrocyanide-coated ITO electrode as the working electrode in the electrochemical cell containing the 1.0 M KCl electrolyte.

-

Set the potential window, for example, from -0.2 V to +1.2 V vs. Ag/AgCl.

-

Set the scan rate, typically between 20 and 100 mV/s.[14]

-

Run the cyclic voltammetry experiment for a desired number of cycles until a stable voltammogram is obtained.

-

Record the current response as a function of the applied potential. The resulting plot will show characteristic oxidation and reduction peaks.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the optical properties of the thin film, including its absorption spectrum and band gap.[18][19][20]

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvette or a thin film holder

Procedure:

-

Place a clean, uncoated ITO slide in the spectrophotometer as a reference to obtain a baseline spectrum.

-

Mount the ferric ferrocyanide-coated ITO slide in the sample holder of the spectrophotometer.

-

Record the absorbance or transmittance spectrum over a desired wavelength range (e.g., 300-900 nm).

-

The main absorption peak for Prussian Blue is typically observed around 700 nm.[9][10][11]

-

The optical band gap can be estimated from the absorption spectrum using a Tauc plot.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the charge transfer and diffusion processes at the electrode-electrolyte interface.[21][22][23]

Apparatus:

-

Potentiostat/Galvanostat with a frequency response analyzer module

-

Three-electrode cell as described in section 4.1.

-

Electrolyte: 1.0 M KCl containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆])

Procedure:

-

Set up the electrochemical cell with the ferric ferrocyanide-coated ITO electrode in the electrolyte.

-

Set the DC potential to the formal potential of the redox probe.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

-

Measure the resulting AC current and phase shift.

-

The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) and can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance and double-layer capacitance.

Conclusion

Ferric ferrocyanide thin films possess a rich set of electronic and optical properties that are readily tunable through electrochemical means. Their pronounced electrochromism, coupled with their ease of synthesis, makes them a compelling material for a variety of applications. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and characterize these fascinating materials, paving the way for further innovation in electrochromic and sensor technologies.

References

- 1. Electrochromic Prussian Blue Thin Films [chemistry.beloit.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gssrr.org [gssrr.org]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. support/electrochemical technique/cyclic voltammetry - II | ALS,the electrochemical company [als-japan.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Electrochromic Prussian Blue Thin Films – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 14. hdki.hr [hdki.hr]

- 15. researchgate.net [researchgate.net]

- 16. rcvt.tu-sofia.bg [rcvt.tu-sofia.bg]

- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 18. ossila.com [ossila.com]

- 19. ossila.com [ossila.com]

- 20. diva-portal.org [diva-portal.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. nlab.pl [nlab.pl]

historical development of Prussian Blue pigments in science.

An In-depth Technical Guide to the Historical Development of Prussian Blue Pigments in Science

Introduction

Prussian Blue, with the general formula Fe₄[Fe(CN)₆]₃·xH₂O, holds a significant place in the history of science as the first modern synthetic pigment.[1][2][3][4] Its accidental discovery in the early 18th century marked a turning point in the development of artists' materials and initiated a deeper scientific inquiry into the nature of coordination compounds.[5][6] Initially prized for its intense and stable blue hue, a cost-effective alternative to expensive natural pigments like ultramarine, its unique properties have led to a diverse range of applications far beyond the artist's palette.[4][7] This guide provides a technical overview of the historical development of Prussian Blue, focusing on its synthesis, the elucidation of its chemical structure, and its expanding role in various scientific and medical fields. It is intended for researchers, scientists, and professionals in drug development who are interested in the material science, chemistry, and application of this historic compound.

Discovery and Early Synthesis (18th Century)

The genesis of Prussian Blue was serendipitous, occurring around 1706 in the Berlin laboratory of alchemist Johann Konrad Dippel.[1][2][5] The pigment maker Johann Jacob Diesbach was attempting to produce a red cochineal-based pigment, a process that required potash (potassium carbonate), iron sulfate, and cochineal.[2][8] Having run out of fresh potash, Diesbach acquired a batch from Dippel that had been contaminated with animal blood during Dippel's production of animal oil.[1][2][9] The reaction between the iron sulfate and the cyanide-containing compounds, formed from the reaction of the blood and potash at high temperatures, unexpectedly yielded a deep blue precipitate instead of the intended red lake.[1][4][10]

The recipe was initially a closely guarded secret, with the pigment being sold under names like "Prussian Blue" or "Berlin Blue".[1][2][7] However, the method was independently reverse-engineered and the first protocol for its synthesis was published in the Philosophical Transactions of the Royal Society of London by John Woodward in 1724.[1][5][9]

Early synthesis methods were lengthy and involved multiple steps.[5] They generally relied on the calcination of a nitrogen-rich organic material, such as dried ox blood, with an alkali like potash.[5][9][11] This high-temperature process produced potassium ferrocyanide in the resulting "blood lye".[5] The subsequent reaction of this crude ferrocyanide solution with a solution of iron(II) sulfate (green vitriol) and alum produced a greenish-white precipitate, which upon oxidation by air and treatment with acid, transformed into the final Prussian Blue pigment.[5]

Elucidation of Chemical Composition and Structure

For nearly two centuries after its discovery, the exact chemical nature of Prussian Blue remained a puzzle for chemists.[12] Its extreme insolubility and tendency to form colloidal suspensions made analysis difficult with the techniques available at the time.[1]

Key milestones in understanding its composition include:

-

1752: French chemist Pierre J. Macquer demonstrated that Prussian Blue could be decomposed by an alkali (potash) into iron hydroxide and a soluble salt (which he called "phlogisticated alkali," later identified as potassium ferrocyanide). He also showed that the original blue pigment could be regenerated by adding an iron salt back to this solution.[3][13]

-

1782-1783: Swedish chemist Carl Wilhelm Scheele succeeded in isolating a new acid by heating Prussian Blue with dilute sulfuric acid.[12] This substance, which he called Blausäure (blue acid), is now known as hydrogen cyanide.[3][12] This discovery confirmed that cyanide was an integral component of the pigment's structure.[3]

The complex stoichiometry was gradually unraveled, leading to the identification of two primary forms:

-

"Soluble" Prussian Blue: A colloidal dispersion with the formula KFe[Fe(CN)₆], containing alkali metal ions.[9]

-

"Insoluble" Prussian Blue: The form most commonly used as a pigment, with the ideal formula Fe₄[Fe(CN)₆]₃·xH₂O (where x = 14-16).[1][9][12]

The definitive crystal structure was not confirmed until the 1970s through modern analytical techniques, including X-ray and neutron crystallography, Mössbauer spectroscopy, and IR spectroscopy.[1][12] These studies revealed a complex cubic lattice structure where Fe(II) and Fe(III) centers are bridged by cyanide ligands.[14] The intense blue color arises from an intervalence charge transfer between the Fe(II) and Fe(III) ions upon the absorption of light.[15]

Data Summary

Table 1: Evolution of Prussian Blue Synthesis Methods

| Period | Key Proponents/Publications | Reagents | Key Process Steps | Notes |

| Early 18th Century | Diesbach (discoverer), Woodward (1724) | Dried animal matter (e.g., ox blood), Potash (K₂CO₃), Iron(II) sulfate (FeSO₄), Alum | 1. Calcination of animal matter with potash to form "blood lye" (containing K₄[Fe(CN)₆]). 2. Reaction of lye with FeSO₄ and alum. 3. Acidification and oxidation to form the blue pigment. | Process was lengthy, produced impurities, and quality was variable.[5][9][11] |

| Mid-18th Century | Dossie (1758) | Similar to Woodward, with variations in reagent proportions and calcination conditions. | Refinements in calcination temperature and vessel materials (e.g., iron vessels) to improve yield.[11] | Still relied on crude biological starting materials. |

| 19th-20th Century | Industrial Chemists | Purified potassium ferrocyanide, Iron salts (Fe²⁺/Fe³⁺), Oxidizing agents (e.g., chlorates, dichromates) | Direct precipitation by reacting solutions of potassium ferrocyanide and iron salts, followed by oxidation. | Led to higher purity, better consistency, and the ability to control particle size and hue.[12] |

| Post-WWI | Industrial Manufacturers | Ammonium salts, Sodium ferrocyanide, Iron salts | Substitution of potassium salts with ammonium salts due to shortages. | Produced a brighter color with improved resistance to alkalis.[16] |

Table 2: Key Properties of Prussian Blue

| Property | Description |

| Chemical Formula | Insoluble Form: Fe₄[Fe(CN)₆]₃·xH₂O (x=14-16)[1][12][14] |

| Soluble Form: KFe[Fe(CN)₆]·yH₂O[9] | |

| Systematic Name | Iron(III) hexacyanoferrate(II)[14] |

| Crystal Structure | Cubic lattice[14] |

| Appearance | Dark blue microcrystalline powder; forms colloidal suspensions in water.[1] |

| Key Spectroscopic Feature | Intense absorption around 700 nm due to intervalence charge transfer.[15][17] |

| Toxicity | Considered non-toxic when ingested because the cyanide groups are tightly bound within the crystal lattice.[10][14][18] |

Experimental Protocols

Representative 18th-Century Synthesis (Based on Woodward/Dossie Methodologies)

This protocol is for historical and educational purposes and involves hazardous materials and processes. It should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Objective: To replicate an early synthesis of Prussian Blue using historically relevant precursors.

Materials:

-

Dried ox blood or blood meal (source of nitrogen and carbon)

-

Potassium carbonate (Potash, K₂CO₃)

-

Iron(II) sulfate heptahydrate (Green Vitriol, FeSO₄·7H₂O)

-

Potassium aluminum sulfate (Alum, KAl(SO₄)₂·12H₂O)

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Crucible (iron or alumina)

-

Muffle furnace

-

Beakers, filtration apparatus, stirring rods

Methodology:

-

Preparation of "Blood Lye": a. Thoroughly mix dried ox blood and potassium carbonate in a 1:2 mass ratio in a crucible.[5] b. Place the crucible in a muffle furnace and heat gradually to red-hot (approx. 600-700 °C) for 2-4 hours.[5][11] This calcination step is critical and results in the formation of potassium cyanide, which reacts with iron impurities to form potassium ferrocyanide (K₄[Fe(CN)₆]). c. After cooling, carefully leach the resulting solid mass (the "lye") with boiling deionized water and filter to remove insoluble carbonaceous material. The filtrate is a pale-yellow solution.[5]

-

Precipitation: a. Prepare a solution of iron(II) sulfate and alum in warm deionized water. b. Slowly add the iron/alum solution to the filtered "blood lye" with constant stirring. A pale, bluish-green precipitate will form.[5]

-

Oxidation and Purification: a. Allow the precipitate to settle. Decant the supernatant liquid. b. Treat the precipitate with dilute hydrochloric acid. This step helps to dissolve excess iron hydroxides and facilitates the oxidation of the iron centers, developing the deep blue color.[5][15] c. Wash the resulting blue precipitate repeatedly with hot deionized water via filtration until the washings are neutral and free of sulfate ions. d. Dry the final pigment in a low-temperature oven or by air-drying.

Prussian Blue Assay for Total Phenols

Objective: To determine the total phenolic content of a sample using the Prussian Blue reaction.

Principle: In an acidic medium, phenols in the sample reduce ferricyanide [Fe(CN)₆]³⁻ to ferrocyanide [Fe(CN)₆]⁴⁻. The newly formed ferrocyanide immediately reacts with ferric ions (Fe³⁺) present in the reagent mixture to form Prussian Blue. The intensity of the blue color, measured spectrophotometrically at ~700 nm, is proportional to the concentration of phenolic compounds.[1][17]

Materials:

-

Sample containing phenolic compounds

-

Phenolic standard (e.g., Gallic acid)

-

0.05 M Ferric chloride (FeCl₃) in 0.1 M HCl

-

0.008 M Potassium ferricyanide (K₃[Fe(CN)₆])

-

UV-Vis Spectrophotometer and cuvettes

Methodology:

-

Standard Curve Preparation: a. Prepare a series of standard solutions of gallic acid of known concentrations (e.g., 0 to 100 µg/mL). b. To 1.0 mL of each standard solution, add 1.0 mL of 0.05 M FeCl₃ and 1.0 mL of 0.008 M K₃[Fe(CN)₆]. c. Mix thoroughly and allow the reaction to proceed for 15 minutes at room temperature. d. Measure the absorbance of each solution at 700 nm against a reagent blank. e. Plot absorbance versus concentration to create a standard curve.

-

Sample Analysis: a. To 1.0 mL of the appropriately diluted sample, add the FeCl₃ and K₃[Fe(CN)₆] reagents as described for the standards. b. After the 15-minute incubation, measure the absorbance at 700 nm. c. Determine the concentration of total phenols in the sample by comparing its absorbance to the standard curve.

Visualizations of Key Processes

Caption: Workflow for the 18th-century synthesis of Prussian Blue.

Caption: Logical workflow of the cyanotype (blueprint) process.

Caption: Ion exchange mechanism of Prussian Blue as a medical antidote.

Scientific Applications Beyond Pigment

The unique chemical and physical properties of Prussian Blue have enabled its use in a wide array of scientific applications.

-

Analytical Chemistry: Beyond its use in quantifying phenols, the formation of Prussian Blue serves as a classic qualitative spot test for the presence of iron(II) or iron(III) ions.[12]

-

Photography and Copying: In 1842, Sir John Herschel developed the cyanotype process, the first successful non-silver-based photographic method.[12][19] This process, which produces a stable Prussian Blue image, became the standard for creating copies of architectural and engineering drawings, giving rise to the term "blueprint".[1][10][19]

-

Medicine: Insoluble Prussian Blue is on the World Health Organization's List of Essential Medicines as an oral antidote for certain types of heavy metal and radionuclide poisoning, specifically by thallium (Tl⁺) and radioactive cesium (¹³⁷Cs⁺).[1][10][18] When ingested, it acts as an ion-exchange resin in the gastrointestinal tract. It traps the toxic ions from the enterohepatic circulation in its crystal lattice in exchange for potassium ions, preventing their reabsorption into the body and facilitating their elimination.[1][19]

-

Modern Materials Science: Research continues into novel applications for Prussian Blue and its analogues. Its robust crystal structure and electrochemical properties make it a promising candidate as a cathode material for next-generation batteries, particularly for sodium-ion and potassium-ion systems.[1] Furthermore, its properties are being exploited in the development of electrochemical sensors and biosensors.[17]

Conclusion

From its accidental creation in an 18th-century laboratory to its modern-day use in high-technology applications, Prussian Blue has had a remarkable journey. It was not only a revolutionary development for the arts but also a subject of intense scientific study that advanced the field of chemistry. The elucidation of its complex structure and the characterization of its unique properties have paved the way for its application in analytical chemistry, photography, and crucially, as a life-saving medical countermeasure. The ongoing research into Prussian Blue and its analogues for energy storage and sensing applications ensures that this historic pigment will continue to be a subject of scientific and technological importance for the foreseeable future.

References

- 1. Prussian blue - Wikipedia [en.wikipedia.org]

- 2. jacksonsart.com [jacksonsart.com]

- 3. janeausten.co.uk [janeausten.co.uk]

- 4. winsornewton.com [winsornewton.com]

- 5. academic.oup.com [academic.oup.com]

- 6. youtube.com [youtube.com]

- 7. Prussian Blue: Discovery and Betrayal – Part 1 - ChemistryViews [chemistryviews.org]

- 8. nilacolori.com [nilacolori.com]

- 9. Syntheses of Prussian Blue Pigment Following 18th-Century Methodologies: Factors Influencing Product Purity and Syntheses Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. underthemoonlight.ca [underthemoonlight.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Prussian Blue: Discovery and Betrayal – Part 4 - ChemistryViews [chemistryviews.org]

- 14. acs.org [acs.org]

- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 16. nationalgallery.org.uk [nationalgallery.org.uk]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. gelpress.com [gelpress.com]

- 19. Prussian blue and its partner in crime - Journal of ART in SOCIETY [artinsociety.com]

An In-depth Technical Guide on the Solubility and Stability of Ferric Ferrocyanide in Aqueous Solutions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric ferrocyanide, commonly known as Prussian blue (Fe₄[Fe(CN)₆]₃), is a coordination complex with a rich history and a diverse range of applications, from being one of the first synthetic pigments to its modern use as an FDA-approved antidote for heavy metal poisoning.[1] Its utility in pharmaceutical and research settings is fundamentally governed by its behavior in aqueous environments. The stability of the iron-cyanide bond and the compound's solubility are critical parameters that influence its efficacy, safety, and formulation.[2] This technical guide provides a comprehensive overview of the aqueous solubility and stability of ferric ferrocyanide, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the core chemical pathways and workflows.

Physicochemical Properties

Ferric ferrocyanide is a dark blue powder with a complex cubic lattice crystal structure.[1][3] It is generally characterized as stable under normal conditions but is sensitive to light and incompatible with strong acids and strong oxidizing agents.[3]

| Property | Value | Source |

| Molecular Formula | Fe₄[Fe(CN)₆]₃ | [3] |

| Molar Mass | 859.23 g/mol | [1][3] |

| Appearance | Dark blue powder | [1][3] |

| Density | ~1.8 g/cm³ | [3] |

Solubility in Aqueous Solutions

The solubility of ferric ferrocyanide is complex and often described inconsistently in the literature, largely due to the existence of different forms of the compound. A distinction is made between an "insoluble" form (the true ferric ferrocyanide, Fe₄[Fe(CN)₆]₃) and a "soluble" form (e.g., potassium ferric ferrocyanide, KFe[Fe(CN)₆]), which does not truly dissolve but rather forms colloidal solutions.[1][4] For the purposes of this guide, "solubility" refers to the true insoluble form unless otherwise specified.

The compound is generally considered "practically insoluble" in water.[3] This low solubility is quantified by its very small solubility product constant (Ksp).

Quantitative Solubility Data

The quantitative data available for the solubility of ferric ferrocyanide are summarized below. The significant variation can be attributed to different experimental conditions and the specific form of the compound being analyzed.

| Parameter | Value | Conditions |

| Water Solubility | Practically Insoluble | General observation[3] |

| 6 g/L | Experimental property[1] | |

| Solubility Product (Ksp) | pKsp: 40.52 | Calculated value[3] |

Factors Influencing Solubility

Several factors can influence the apparent solubility of ferric ferrocyanide complexes in aqueous solutions:

-

pH: While pH has a more dramatic effect on stability, it can also influence solubility. Continuous dissolution has been observed under both acidic and slightly alkaline conditions in soil studies.[5]

-

Diverse Ion Effect: The presence of multiple types of counter-ions can significantly increase the solubility of related ferrocyanide salts. For instance, mixing sodium (Na⁺) and potassium (K⁺) ions has been shown to boost the solubility of potassium ferrocyanide from approximately 0.7 M to up to 1.5 M.[6][7] This effect is attributed to alterations in the chemical activity and ionic strength of the solute.[6]

-

Colloid Formation: As mentioned, the "soluble" form of Prussian blue tends to form colloids rather than a true solution, which can be a critical factor in drug delivery and formulation contexts.[1]

Caption: Aqueous equilibrium of solid Ferric Ferrocyanide.

Stability in Aqueous Solutions

The stability of ferric ferrocyanide is not absolute and is critically dependent on environmental conditions such as pH, light, and temperature.[8] Decomposition often involves the breaking of the strong iron-cyanide bond, which can lead to the release of toxic free cyanide.[8]

Effect of pH

The pH of the aqueous medium is a primary determinant of ferric ferrocyanide's stability.

-

Neutral to Near-Neutral pH (pH 4-9): The complex exhibits its greatest stability in this range.[9]

-

Strongly Acidic Conditions (pH < 2): In the presence of strong acids, ferric ferrocyanide decomposes, liberating highly toxic hydrogen cyanide (HCN) gas.[4][9] This process is accelerated by heating.[4] For instance, a long-term stability study found that the maximum cyanide release from Prussian blue occurred at a gastric pH of 1.0.[10]

-

Alkaline Conditions (pH > 7): In alkaline solutions, the complex can decompose to form iron hydroxide and cyanide ions.[9][11] Recent studies on Prussian blue nanoparticles indicate they are intrinsically unstable at pH ≥ 7, degrading via the formation of hydroxide complexes from the ferric iron centers.[12][13] However, other research, particularly in the context of redox flow batteries, has shown that bulk ferric ferrocyanide can be stable at pH values as high as 14, provided the solution is protected from light.[14][15][16] This suggests that factors like surface area and light exposure are critical co-determinants of stability in alkaline media.

Effect of Light (Photodissociation)

Exposure to light, particularly ultraviolet and blue light with wavelengths less than ~500 nm, is a significant cause of decomposition.[9][17]

-

Mechanism: Photolysis can lead to the liberation of a cyanide ion and the formation of an aquated pentacyanoferrate(II) complex, [Fe(CN)₅(H₂O)]³⁻.[9][17]

-

Consequences: This photodissociation is a primary pathway for the release of free cyanide from ferrocyanide complexes into the environment.[8] Even at low concentrations (1-2 ppm), ferrocyanide solutions can become lethal to fish upon exposure to sunlight due to this process.[18][19] For practical applications and storage, protecting ferric ferrocyanide solutions from light is a critical stability measure.[9][14][15][16]

Effect of Temperature

Elevated temperatures generally accelerate decomposition, particularly in strongly acidic or alkaline solutions.[9] However, one study on a related compound, cesium nickel ferrocyanide (Cs₂NiFe(CN)₆), found no evidence of retrograde solubility (decreasing solubility with increasing temperature) at temperatures up to 90°C, suggesting good thermal stability in that specific context.[20]

Caption: Key environmental factors influencing the stability of Ferric Ferrocyanide.

Experimental Protocols for Stability and Solubility Assessment

A variety of analytical techniques are employed to assess the stability of ferric ferrocyanide, typically by monitoring the concentration of the parent complex or by quantifying the release of degradation products like free cyanide.

UV-Visible Spectrophotometry

-

Principle: This method monitors changes in the UV-Vis absorption spectrum of a ferric ferrocyanide solution over time. A decrease in the characteristic absorbance of the complex or the appearance of new peaks indicates degradation.[9] Prussian blue nanoparticles have a characteristic absorption band around 700 nm, the disappearance of which can be used to track degradation.[12][13]

-

Experimental Protocol:

-

Prepare a ferric ferrocyanide solution of known concentration in the desired aqueous medium (e.g., buffered solutions at various pH levels).

-

Expose the solution to the test condition (e.g., specific pH, light intensity, temperature).

-

At regular time intervals, withdraw an aliquot of the solution.

-

Record the UV-Vis absorption spectrum of the aliquot over a relevant wavelength range (e.g., 200-800 nm).

-

Quantify the change in absorbance at the characteristic maximum to determine the rate of degradation.[9]

-

Cyanide-Specific Ion Electrode (ISE)

-

Principle: An ISE measures the activity (which is proportional to concentration in dilute solutions) of free cyanide ions in a solution, providing a direct measure of complex dissociation.

-

Experimental Protocol:

-

Calibrate the cyanide-specific ion electrode using standard solutions of known cyanide concentrations to create a calibration curve (potential in mV vs. log of concentration).

-

Immerse the calibrated electrode in the ferric ferrocyanide test solution under the desired experimental conditions.

-

Record the potential (in millivolts) at various time points.

-

Convert the measured potential to cyanide concentration using the calibration curve to quantify the extent of cyanide release.[9]

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates the components of a mixture, allowing for the direct quantification of the intact ferric ferrocyanide complex.

-

Experimental Protocol:

-

Prepare and expose the ferric ferrocyanide solution to the test conditions.

-

At specified time points, inject a sample of the solution into an HPLC system.

-

Utilize a suitable column (e.g., reverse-phase C18) and a mobile phase, which may contain an ion-pairing agent to achieve effective separation.

-

Detect the complex using a UV detector at its absorbance maximum.

-

Quantify the concentration of ferric ferrocyanide by comparing the peak area to a standard calibration curve.[9]

-

In Vitro Physiological Model for Cyanide Release

-

Principle: This method, used to assess the long-term stability of Prussian blue as a drug product, simulates the pH conditions of the human digestive tract to measure potential cyanide release.[10]

-

Experimental Protocol:

-

Incubate a known mass of the ferric ferrocyanide sample (active pharmaceutical ingredient or drug product) in solutions buffered at pH values that bracket physiological exposure (e.g., pH 1.0 for the stomach, pH 5.0 and 7.0 for the gastrointestinal tract).

-

Maintain the incubation at body temperature (37°C) for various durations (e.g., 1 to 24 hours).

-

After incubation, separate the solid and liquid phases.

-

Measure the concentration of cyanide in the supernatant using a validated method, such as colorimetric analysis via UV-Vis spectroscopy.[10]

-

Caption: A generalized workflow for assessing the stability of Ferric Ferrocyanide.

Conclusion

The aqueous behavior of ferric ferrocyanide is a nuanced subject of critical importance for its application in research and medicine. While it is practically insoluble, its apparent solubility can be influenced by factors such as the presence of mixed counter-ions. Its stability is highly dependent on environmental conditions. It is most stable in dark, neutral-to-acidic conditions and is susceptible to decomposition by strong acids, strong bases (especially with heat), and, most significantly, by UV/blue light. For drug development professionals, the potential for cyanide release under the acidic conditions of the stomach, though found to be well below lethal doses in studies, must be a key consideration in risk assessment.[10] Researchers utilizing ferric ferrocyanide must control pH and light exposure to ensure the integrity of their experiments. A thorough understanding of these properties, assessed through robust experimental protocols, is essential for the safe and effective use of this important compound.

References

- 1. Ferric Ferrocyanide | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ferric ferrocyanide [chembk.com]

- 4. Ferrocyanides - 911Metallurgist [911metallurgist.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Long-term stability study of Prussian blue-A quality assessment of water content and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webqc.org [webqc.org]

- 12. Prussian Blue nanoparticles: An FDA-approved substance that may quickly degrade at physiological pH [cima.cun.es]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade (Journal Article) | OSTI.GOV [osti.gov]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. inis.iaea.org [inis.iaea.org]

Spectroscopic Analysis of Ferric Ferrocyanide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Ferric Ferrocyanide complexes, commonly known as Prussian Blue. This document details the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Mössbauer spectroscopy as applied to these coordination compounds. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields where the characterization of such complexes is crucial.

Introduction to Ferric Ferrocyanide (Prussian Blue)

Prussian Blue, with the idealized formula Fe₄[Fe(CN)₆]₃·xH₂O, is a mixed-valence coordination complex renowned for its intense blue color.[1] It consists of a cubic lattice structure containing ferric (Fe³⁺) and ferrous (Fe²⁺) ions coordinated to cyanide ligands.[2] The characteristic color arises from an intervalence charge transfer (IVCT) between the Fe(II) and Fe(III) centers.[1] Spectroscopic techniques are indispensable for confirming the synthesis, determining the oxidation states of the iron atoms, and quantifying the concentration of these complexes.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is often employed to fully characterize ferric ferrocyanide complexes. Each technique provides unique insights into the electronic and vibrational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for confirming the formation of Prussian Blue and for its quantitative analysis. The intense color of the complex leads to a strong absorption in the visible region of the electromagnetic spectrum.

Data Presentation: UV-Vis Spectroscopy

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~680 - 720 nm | [1][3][4][5] |

| Molar Absorptivity (ε) | Varies with particle size and formulation | - |

| Linear Range for Quantification | 0.1–100 µg/ml | [6] |

| Limit of Detection (LOD) | 0.099 µg/ml | [6] |

| Limit of Quantification (LOQ) | 0.330 µg/ml | [6] |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and concentration of a Prussian Blue nanosuspension.

Materials:

-

Prussian Blue sample

-

Deionized water

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

For insoluble Prussian Blue, a two-step dissolution process can be employed to form a stable nanosuspension suitable for analysis.[6]

-

React the Prussian Blue sample with a dilute base (e.g., 4 N NaOH) to form iron(III) hydroxide.[6]

-

Subsequently, react the resulting solution with an acid (e.g., concentrated HCl) to reform ferric hexacyanoferrate as a nanosuspension.[6]

-

Prepare a series of standard solutions of known concentrations by diluting a stock solution. A typical concentration range for creating a calibration curve is 0.1–100 µg/ml.[6]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Set the wavelength range to scan from 400 nm to 1000 nm.[6]

-

-

Measurement:

-

Fill a quartz cuvette with the blank solution (deionized water) and place it in the spectrophotometer to zero the absorbance.

-

Record the absorption spectrum of each standard solution and the unknown sample.

-

Identify the wavelength of maximum absorbance (λmax), which is expected to be around 710 nm.[6]

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the cyanide ligands in ferric ferrocyanide complexes. The stretching frequency of the C≡N bond is particularly sensitive to the oxidation states of the adjacent iron atoms.

Data Presentation: FTIR Spectroscopy

| Species | C≡N Stretching Frequency (cm⁻¹) | Reference |

| Ferrocyanide [Fe(CN)₆]⁴⁻ | ~2037 - 2040 cm⁻¹ | [7][8] |

| Ferricyanide [Fe(CN)₆]³⁻ | ~2111 - 2114 cm⁻¹ | [8][9] |

| Prussian Blue (Fe₄[Fe(CN)₆]₃) | ~2076 - 2087 cm⁻¹ | [6][8] |

| Prussian Blue-like Intermediate | ~2070 cm⁻¹ | [7] |

| Adsorbed Ferrocyanide | ~2098 cm⁻¹ | [9] |

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the characteristic cyanide stretching frequency in a Prussian Blue sample.

Materials:

-

Prussian Blue sample

-

Potassium bromide (KBr) for solid-state pellets

-

FTIR spectrometer with a suitable detector

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the Prussian Blue sample and KBr powder to remove any moisture.

-

In an agate mortar, grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of KBr.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure to form a transparent or semi-transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

-

Measurement:

-

Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the prominent absorption band in the 2000-2200 cm⁻¹ region, which corresponds to the C≡N stretching vibration.

-

Compare the observed frequency to the reference values to confirm the presence of the ferric ferrocyanide complex. Other characteristic peaks include those for O-H stretching and bending (if water is present) and Fe-CN-Fe bending.[10]

-

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing ferric ferrocyanide complexes. The cyanide stretch is also the most prominent feature in the Raman spectrum.

Data Presentation: Raman Spectroscopy

| Species | C≡N Stretching Frequency (cm⁻¹) | Other Characteristic Peaks (cm⁻¹) | Reference |

| Prussian Blue | 2154 - 2156 cm⁻¹ | 275, 507, 1254 | [11][12] |

| Prussian Blue Analogues | 2150 - 2160 cm⁻¹ | - | [13] |

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of a Prussian Blue sample.

Materials:

-

Prussian Blue sample

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm)

-

Microscope slide or other suitable sample holder

Procedure:

-

Sample Preparation:

-

Place a small amount of the solid Prussian Blue sample on a microscope slide.

-

For thin films, the sample can be directly mounted in the spectrometer.

-

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser to stabilize.

-

Select the appropriate laser wavelength and power. It is crucial to use a low laser power (between 0.005 and 0.06 mW) to avoid sample degradation due to the photosensitivity of Prussian Blue.[14]

-

-

Measurement:

-

Focus the laser on the sample using the integrated microscope.

-

Acquire the Raman spectrum over the desired spectral range.

-

To improve the signal-to-noise ratio, increase the number of accumulations or the acquisition time.[14]

-

-

Data Analysis:

-

Identify the strong, sharp vibrational band around 2155 cm⁻¹, which is characteristic of the C≡N stretching mode in Prussian Blue.[11]

-

Analyze other lower frequency peaks that may be related to the Fe-C and Fe-N vibrations and the overall lattice structure.

-

Mössbauer Spectroscopy

Mössbauer spectroscopy is an essential technique for the detailed characterization of the iron environments in Prussian Blue. It can unambiguously distinguish between the different oxidation states (Fe²⁺ and Fe³⁺) and spin states of the iron ions within the complex.[15]

Data Presentation: Mössbauer Spectroscopy

| Iron Site | Oxidation State | Spin State | Isomer Shift (mm/s) | Quadrupole Splitting (mm/s) | Reference |

| Coordinated to Carbon | Fe(II) | Low Spin | ~0.0 | ~0.0 | [15][16] |

| Coordinated to Nitrogen | Fe(III) | High Spin | ~0.4 - 0.5 | ~0.0 | [15][16] |

Experimental Protocol: Mössbauer Spectroscopy

Objective: To determine the oxidation and spin states of the iron atoms in a Prussian Blue sample.

Materials:

-

Prussian Blue sample

-

Mössbauer spectrometer with a ⁵⁷Co source

-

Cryostat for low-temperature measurements (optional but recommended)

-

Sample holder

Procedure:

-

Sample Preparation:

-

The solid Prussian Blue sample is typically pressed into a thin, uniform pellet to ensure an appropriate thickness for Mössbauer absorption.

-

-

Instrument Setup:

-

The Mössbauer spectrometer is set up in transmission mode.

-

The ⁵⁷Co source is moved with a constant acceleration to scan a range of velocities, Doppler shifting the energy of the emitted gamma rays.

-

-

Measurement:

-

The sample is placed between the source and a detector.

-

The number of gamma rays transmitted through the sample is counted as a function of the source velocity.

-

Spectra are often recorded at room temperature and cryogenic temperatures (e.g., liquid nitrogen or liquid helium) to study temperature-dependent effects.

-

-

Data Analysis:

-

The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity.

-

The spectrum of Prussian Blue is typically fitted with two components corresponding to the two distinct iron sites.

-

The isomer shift and quadrupole splitting parameters are extracted from the fit for each site.

-

The isomer shift provides information about the s-electron density at the nucleus and is indicative of the oxidation state.

-

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient and provides information about the symmetry of the iron environment and the spin state.

-

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Caption: Workflow for the spectroscopic analysis of Ferric Ferrocyanide.

Caption: Intervalence Charge Transfer in Prussian Blue.

Conclusion

The spectroscopic analysis of ferric ferrocyanide complexes is a multi-faceted process that relies on the synergistic application of various techniques. UV-Vis spectroscopy is ideal for quantification, while FTIR and Raman spectroscopies provide detailed information about the vibrational characteristics of the cyanide ligands, which are sensitive to the local chemical environment. Mössbauer spectroscopy stands out for its unique ability to precisely determine the oxidation and spin states of the iron centers. By following the detailed protocols and utilizing the reference data provided in this guide, researchers and professionals can confidently characterize these important complexes for a wide range of applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferric Ferrocyanide | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. Surface Analysis of the Ferri-Ferrocyanide Reaction on Platinum Electrodes with FTIR using a Spectroelectrochemical Cell - Blacklight [etda.libraries.psu.edu]

- 8. researchgate.net [researchgate.net]

- 9. nathan.instras.com [nathan.instras.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ramanfestconf.com [ramanfestconf.com]

- 14. DSpace-CRIS [arbor.bfh.ch]

- 15. merdj.dicp.ac.cn [merdj.dicp.ac.cn]

- 16. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Thermochemical Properties of Ferric Ferrocyanide (Prussian Blue)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric Ferrocyanide, commonly known as Prussian Blue (PB), with the idealized chemical formula Fe₄[Fe(CN)₆]₃, is a coordination polymer with a rich history in art and industry as a pigment. In recent decades, it has garnered significant attention in the scientific and medical communities for its diverse applications, including its use as an antidote for heavy metal poisoning, in electrochromic devices, and as a cathode material in sodium-ion batteries.[1][2][3] Understanding the thermochemical properties of Ferric Ferrocyanide is paramount for ensuring its stability, safety, and efficacy in these advanced applications.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermochemical properties of Ferric Ferrocyanide. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of its thermal behavior.

Core Thermochemical Properties

Thermal Stability and Decomposition

The thermal stability of Ferric Ferrocyanide is a critical parameter for its various applications. Its decomposition behavior is highly dependent on the surrounding atmosphere, primarily whether it is in the presence of air (oxidative) or an inert gas.

Thermal Decomposition in Air (Oxidative Atmosphere)

Thermogravimetric and differential thermal analysis (TG-DTA) have shown that in a dry air environment, Ferric Ferrocyanide undergoes an exothermic decomposition at approximately 270 °C.[5][6][7][8] This decomposition temperature can vary depending on factors such as the heating rate, mass of the sample, and the presence of adsorbed ions.[5][6] The primary solid product of this oxidative decomposition is iron(III) oxide (Fe₂O₃).[7] For complete and safe oxidation, a gradual heating process in the range of 200–220 °C is recommended until a mass loss of over 35% is achieved. Following this initial step, the temperature can be safely raised to above 300 °C to ensure complete decomposition to iron oxide.[5][6]

Thermal Decomposition in an Inert Atmosphere

Under an inert atmosphere, such as argon or nitrogen, the thermal decomposition of Ferric Ferrocyanide follows a more complex pathway and occurs at higher temperatures. The process begins with the loss of water molecules at around 150 °C.[9] The decomposition of the cyanide framework starts above 300 °C with the release of cyanogen gas ((CN)₂).[9] As the temperature increases, the decomposition proceeds through the formation of various iron carbide phases (e.g., Fe₂C, Fe₅C₂, Fe₇C₃, and Fe₃C), and ultimately, at temperatures above 800 °C, metallic iron (α- or γ-Fe) and graphite are formed.[9]

The following table summarizes the key thermal decomposition characteristics of Ferric Ferrocyanide under different atmospheric conditions.

| Property | Air (Oxidative Atmosphere) | Inert Atmosphere (e.g., Argon) |

| Decomposition Onset | ~270 °C (exothermic)[5][6] | >300 °C (endothermic stages)[9] |

| Dehydration | Occurs prior to decomposition | ~150 °C[9] |

| Gaseous Byproducts | Not explicitly detailed in reviewed sources | Cyanogen ((CN)₂)[9] |

| Solid Decomposition Products | Iron(III) oxide (Fe₂O₃)[7] | Iron carbides (FeₓCᵧ), Metallic iron (Fe), Graphite[9] |

| Key Process | Oxidative decomposition of the cyanide framework.[5][6] | Stepwise degradation of the cyanide framework with the formation of intermediate carbide phases.[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Ferric Ferrocyanide and its thermochemical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of Ferric Ferrocyanide (Prussian Blue)

This protocol is based on the common co-precipitation method.[10][11][12]

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Glass stirring rod

-

Buchner funnel and filter paper

-

Filter flask and vacuum source (aspirator)

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a saturated solution of iron(III) chloride by dissolving 3.7 g of FeCl₃ in 5 mL of distilled water in a beaker. Stir until fully dissolved.

-

In a separate beaker, prepare a saturated solution of potassium ferrocyanide by dissolving 1.39 g of K₄[Fe(CN)₆] in 5 mL of distilled water.

-

-

Precipitation:

-

While stirring, pour the potassium ferrocyanide solution into the iron(III) chloride solution.

-

A deep blue precipitate of Ferric Ferrocyanide will form immediately. Continue stirring for a few minutes to ensure complete reaction.

-

-

Filtration and Washing:

-

Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of distilled water to ensure a good seal.

-

Pour the reaction mixture into the Buchner funnel.

-

Use a small amount of distilled water to rinse any remaining precipitate from the beaker into the funnel.

-

Wash the precipitate on the filter paper with several portions of distilled water to remove soluble impurities.

-

-

Drying:

-

Once the liquid has been drawn through the filter, carefully remove the filter paper with the Prussian Blue precipitate.

-

Place the filter paper on a watch glass or in a petri dish and allow it to dry in a low-temperature oven or in a desiccator.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The following is a general protocol for the thermal analysis of Ferric Ferrocyanide powder, which can be adapted based on the specific instrumentation available.[7][8][9][13]

Instrumentation:

-

A simultaneous TGA-DSC instrument is ideal, but separate TGA and DSC instruments can also be used.

-

Crucibles (e.g., alumina, platinum)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Ensure the Ferric Ferrocyanide sample is a fine, homogeneous powder.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA/DSC crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Select the desired atmosphere (e.g., dry air or high-purity nitrogen/argon) and set the flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C for air, 900 °C for inert atmosphere).

-

-

Data Acquisition and Analysis:

-

Record the sample mass (TGA), differential heat flow (DSC), and temperature throughout the experiment.

-

Analyze the resulting TGA curve to identify temperature ranges of mass loss and the corresponding percentage of mass change.

-

Analyze the DSC curve to identify endothermic and exothermic events, noting the onset and peak temperatures.

-

Visualizing Thermal Decomposition Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical progression of the thermal decomposition of Ferric Ferrocyanide under different atmospheric conditions.

Conclusion

This technical guide has summarized the key thermochemical properties of Ferric Ferrocyanide (Prussian Blue), with a focus on its thermal stability and decomposition pathways. While specific values for its enthalpy of formation, molar entropy, and specific heat capacity remain elusive in the literature, a clear understanding of its behavior at elevated temperatures is crucial for its safe and effective use in various scientific and medical applications. The provided experimental protocols offer a foundation for the synthesis and thermal analysis of this versatile coordination polymer. The visualized decomposition pathways provide a clear conceptual framework for understanding its thermal degradation under different conditions. Further research is warranted to determine the fundamental thermochemical constants of solid Ferric Ferrocyanide to complete its thermodynamic characterization.

References

- 1. Prussian blue - Wikipedia [en.wikipedia.org]

- 2. Fe4[Fe(CN)6]3: a cathode material for sodium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. High-quality Prussian blue crystals as superior cathode materials for room-temperature sodium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. you-iggy.com [you-iggy.com]

- 5. researchgate.net [researchgate.net]

- 6. fpe.umd.edu [fpe.umd.edu]

- 7. Thermal Decomposition Behavior of Prussian Blue in Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Thermodynamic investigation by heat capacity measurements of ferrimagnetic A2Mn[Mn(CN)6] (A=K, Rb, Cs) Prussian blue compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. infinitalab.com [infinitalab.com]

- 12. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]

- 13. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

Quantum Mechanical Insights into Ferric Ferrocyanide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the electronic structure, magnetic properties, and functional applications of Ferric Ferrocyanide (Prussian Blue) through the lens of quantum mechanics.

Introduction

Ferric Ferrocyanide, commonly known as Prussian Blue (PB), is a mixed-valence coordination complex with the general formula Fe₄[Fe(CN)₆]₃·xH₂O. Its unique properties, including intense color, high stability, and tunable electronic and magnetic characteristics, have made it a subject of extensive research for over three centuries. For researchers, scientists, and drug development professionals, a deep understanding of the quantum mechanical underpinnings of Prussian Blue is crucial for harnessing its full potential in diverse applications, ranging from next-generation batteries to innovative biomedical technologies.

This technical guide provides a comprehensive overview of the quantum mechanical studies of Ferric Ferrocyanide. It delves into the theoretical frameworks used to describe its electronic and magnetic properties, presents key quantitative data from computational studies, and outlines the experimental and computational protocols employed in its investigation. Furthermore, it explores the application of these quantum mechanical insights in the realms of biosensing and drug delivery, offering a roadmap for future research and development.

Electronic Structure and Bonding: A Quantum Mechanical Perspective

The characteristic properties of Prussian Blue arise from the specific arrangement and interaction of its constituent iron ions and cyanide ligands. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of its electronic structure.